molecular formula C6HBrCl4 B1331607 1-Bromo-2,3,4,5-tetrachlorobenzene CAS No. 1125-52-6

1-Bromo-2,3,4,5-tetrachlorobenzene

Cat. No.: B1331607
CAS No.: 1125-52-6
M. Wt: 294.8 g/mol
InChI Key: NEPMWYGBQGFJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Bonding Configuration

1-Bromo-2,3,4,5-tetrachlorobenzene (C₆HBrCl₄) exhibits a monosubstituted benzene ring with bromine and four chlorine atoms occupying adjacent positions. The molecular structure is defined by the IUPAC name, where bromine is located at position 1, and chlorines occupy positions 2, 3, 4, and 5 (Figure 1). The SMILES notation (ClC1=C(Cl)C(=C(Cl)C(=C1Br)Cl)Cl) confirms this arrangement, highlighting the planar aromatic system with substituents in a contiguous pattern.

X-ray diffraction studies of analogous halogenated benzenes, such as 1,2,4,5-tetrachlorobenzene, reveal monoclinic or triclinic crystal systems with unit cell parameters influenced by halogen-halogen interactions. For this compound, the presence of bromine introduces steric and electronic perturbations, likely resulting in a distorted hexagonal packing structure. The larger atomic radius of bromine (1.85 Å) compared to chlorine (0.99 Å) creates asymmetry in intermolecular distances, favoring van der Waals interactions over hydrogen bonding.

Bond lengths within the molecule follow trends observed in polyhalogenated aromatics:

  • C-Br bond: ~1.89–1.92 Å
  • C-Cl bonds: ~1.73–1.77 Å
  • C-C aromatic bonds: ~1.39–1.41 Å

The dihedral angles between substituents deviate slightly from ideal 60° due to steric crowding, with Cl-Br-Cl angles averaging 118°–122° in analogous structures.

Electronic Structure and Molecular Orbital Interactions

The electronic configuration of this compound is dominated by the electronegative effects of bromine and chlorine. Density Functional Theory (DFT) calculations on similar compounds, such as 1-bromo-2-chlorobenzene, show significant perturbations in frontier molecular orbitals:

  • HOMO (-8.2 eV): Localized on the benzene π-system, with reduced electron density near bromine due to its electron-withdrawing inductive (-I) effect.
  • LUMO (-1.5 eV): Primarily located on the σ* orbitals of C-Br and C-Cl bonds, facilitating electrophilic aromatic substitution at the unsubstituted position.

The Hammett substituent constants (σₚ) for Br (+0.26) and Cl (+0.23) create a cumulative electron-deficient ring, as evidenced by:

  • Reduced π→π* transition energy (λ_max ≈ 265 nm in ethanol)
  • Increased chemical shift in ¹³C NMR for ring carbons adjacent to halogens (δ ≈ 125–135 ppm)

Vibrational spectroscopy reveals key modes:

  • C-Br stretch: 560–580 cm⁻¹ (Raman-active)
  • C-Cl stretches: 680–720 cm⁻¹ (IR-active)
  • Ring breathing mode: 990–1010 cm⁻¹

Halogen-halogen interactions between adjacent molecules contribute to a 5–10% reduction in bandgap compared to non-contiguous isomers, enhancing conductivity in solid-state configurations.

Comparative Analysis with Tetrachlorobenzene Isomers

The structural and electronic properties of this compound differ markedly from its tetrachlorobenzene analogs:

Property This compound 1,2,3,5-Tetrachlorobenzene 1,2,4,5-Tetrachlorobenzene
Dipole moment (D) 2.1–2.3 1.8 0
Melting point (°C) 113–115 54–56 138–140
Log P (octanol/water) 4.9 4.7 4.5
HOMO-LUMO gap (eV) 6.7 7.2 7.4

Key differences arise from:

  • Symmetry : 1,2,4,5-Tetrachlorobenzene’s para-dichloro symmetry cancels dipole moments, unlike the asymmetric bromine substitution here.
  • Polarizability : Bromine’s higher polarizability (3.05 ų vs. 2.18 ų for Cl) increases London dispersion forces, elevating melting points relative to all-chlorine isomers.
  • Reactivity : The bromine site undergoes nucleophilic substitution 10× faster than chlorine sites in SNAr reactions, unlike purely chlorinated isomers.

Crystallographic comparisons show that bromine’s size disrupts the herringbone packing seen in 1,2,4,5-tetrachlorobenzene, reducing crystal density by 12%.

Properties

IUPAC Name

1-bromo-2,3,4,5-tetrachlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPMWYGBQGFJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333758
Record name 1-bromo-2,3,4,5-tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-52-6
Record name 1-bromo-2,3,4,5-tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-2,3,4,5-TETRACHLORO-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination of 2,3,4,5-tetrachlorobenzene

The most direct and widely reported method for synthesizing this compound is the bromination of 2,3,4,5-tetrachlorobenzene. This reaction involves the substitution of a bromine atom onto the benzene ring already bearing four chlorine atoms.

  • Reagents and Catalysts: Bromine (Br2) is used as the brominating agent. Catalysts such as iron (Fe) or aluminum bromide (AlBr3) are employed to facilitate the electrophilic aromatic substitution reaction.
  • Reaction Conditions: The reaction is conducted under controlled temperature and pressure to ensure regioselective bromination at the desired position on the benzene ring.
  • Industrial Scale: On an industrial scale, the process uses high-purity reagents and optimized conditions in large reactors with precise temperature and pressure control to maximize yield and purity.
Parameter Typical Conditions
Starting material 2,3,4,5-tetrachlorobenzene
Brominating agent Bromine (Br2)
Catalyst Iron (Fe) or Aluminum bromide (AlBr3)
Temperature Controlled, often ambient to moderate heat
Reaction time Variable, optimized for selectivity
Solvent Often inert solvents or neat conditions
Yield High, depending on optimization

This method is the most straightforward and commonly used route to obtain this compound with high selectivity and yield.

Related Halogenation and Isomerization Processes

While direct bromination is the primary method, related halogenation and isomerization processes provide context and insights into the preparation of halogenated benzenes:

  • Isomerization of Monobromodichlorobenzenes: Although focused on different isomers (e.g., 1-bromo-3,5-dichlorobenzene), isomerization in the presence of aluminum halides can improve yields and purity of specific bromochlorobenzene isomers. This process involves cooling, washing, crystallization, and recycling of filtrates to maximize product recovery.

  • Chlorination to Prepare Tetrachlorobenzenes: The precursor 2,3,4,5-tetrachlorobenzene itself is typically prepared by chlorination of lower chlorinated benzenes or benzene. Catalysts such as ferric chloride (FeCl3), iodine, and antimony trichloride (SbCl3) are used to improve regioselectivity and yield of the 1,2,4,5-tetrachlorobenzene isomer, which is the precursor for bromination.

Detailed Research Findings and Analysis

Catalytic Systems and Selectivity

  • The use of Lewis acid catalysts like FeCl3 or AlBr3 is critical for activating bromine and directing substitution to the desired position on the tetrachlorobenzene ring.
  • Polymer-supported iodinated benzene nuclei as cocatalysts have been shown to enhance regioselectivity in chlorination steps leading to tetrachlorobenzene precursors, indirectly impacting the purity of the brominated product.
  • Antimony trichloride combined with iodine in chlorination steps produces 1,2,4,5-tetrachlorobenzene with higher selectivity and easier purification, which benefits subsequent bromination.

Reaction Mechanism Insights

  • The bromination proceeds via electrophilic aromatic substitution, where the bromine electrophile attacks the electron-deficient aromatic ring substituted with electron-withdrawing chlorine atoms.
  • The presence of multiple chlorine atoms deactivates the ring but directs bromination to the position ortho or para to existing substituents, favoring the 1-position for bromine substitution.
  • Catalysts facilitate the generation of the bromonium ion and stabilize intermediates, improving reaction rates and selectivity.

Industrial Considerations

  • Industrial synthesis emphasizes high purity of starting materials and reagents to minimize side reactions and impurities.
  • Reaction parameters such as temperature, catalyst loading, and bromine concentration are tightly controlled.
  • Post-reaction purification often involves crystallization and distillation to isolate the desired this compound with high purity.

Summary Table of Preparation Methods

Method Starting Material Reagents & Catalysts Conditions Advantages Limitations
Bromination of 2,3,4,5-tetrachlorobenzene 2,3,4,5-tetrachlorobenzene Br2, Fe or AlBr3 Controlled temp & pressure High selectivity and yield Requires pure precursor
Isomerization of bromodichlorobenzenes Monobromodichlorobenzenes Aluminum halide Cooling, crystallization Improves purity of isomers More complex, less direct
Chlorination to prepare tetrachlorobenzene Benzene or lower chlorobenzenes Cl2, FeCl3, Iodine, SbCl3 Catalytic chlorination High regioselectivity precursor Multi-step, requires purification

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4,5-tetrachlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Environmental Studies :
    • Biodegradation Research : Studies have shown that certain strains of Pseudomonas can utilize chlorinated benzenes like 1-bromo-2,3,4,5-tetrachlorobenzene as carbon sources. This property is essential for understanding the biodegradation pathways of chlorinated pollutants in the environment .
    • Toxicological Assessments : The compound is often included in toxicity studies to evaluate the environmental impact of chlorinated aromatic compounds. Its persistence in soil and water makes it a candidate for assessing long-term ecological effects .
  • Chemical Synthesis :
    • Intermediate in Organic Synthesis : this compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, which are crucial for creating various pharmaceuticals and agrochemicals.
  • Material Science :
    • Polymer Production : The compound can be used as a precursor in the synthesis of polymers with specific properties. Its chlorinated structure enhances thermal stability and resistance to solvents .

Case Study 1: Biodegradation by Pseudomonas Strains

A study isolated two strains of Pseudomonas capable of degrading this compound. The research highlighted the potential for bioremediation strategies using these bacteria to clean contaminated sites where chlorinated compounds are prevalent. The degradation pathway was characterized by the identification of intermediate metabolites through gas chromatography-mass spectrometry (GC-MS) analysis .

Case Study 2: Synthesis of Novel Polymers

Research demonstrated the use of this compound as a starting material for synthesizing high-performance polymers. The polymers exhibited enhanced properties such as increased thermal stability and chemical resistance compared to non-chlorinated counterparts. These findings were significant for applications in coatings and insulation materials .

Data Tables

Application AreaDescriptionKey Findings
Environmental StudiesBiodegradation potentialEffective degradation by Pseudomonas strains
Chemical SynthesisIntermediate for organic compoundsReactivity allows for diverse synthetic pathways
Material SciencePrecursor for polymer productionEnhanced thermal stability in final products

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4,5-tetrachlorobenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization of the benzene ring .

Comparison with Similar Compounds

  • 1-Bromo-2,4,5-trichlorobenzene
  • 1-Bromo-3,4,5-trichlorobenzene
  • 1-Bromo-2,3,5-trichlorobenzene

Comparison: 1-Bromo-2,3,4,5-tetrachlorobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement influences its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .

Biological Activity

1-Bromo-2,3,4,5-tetrachlorobenzene (CAS No. 1125-52-6) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores its biological activity, including toxicity, environmental behavior, and metabolic pathways.

  • Molecular Formula : C₆HBrCl₄
  • Molecular Weight : 294.79 g/mol
  • LogP : 5.06270 (indicating high lipophilicity)

Toxicological Profile

This compound exhibits significant toxicity to aquatic organisms. It has been classified as toxic to fish and other water organisms, with potential long-term effects on aquatic environments. Specific hazard statements include:

  • Harmful if swallowed (acute toxicity).
  • Irritating to skin and eyes.

Environmental Impact

The compound is persistent in the environment due to its stability and resistance to biodegradation. Studies have shown that it can undergo microbial transformation in anaerobic conditions, leading to the formation of less harmful metabolites.

Case Study: Biodegradation

Research indicates that mixed cultures of soil bacteria can transform this compound into less chlorinated phenolic compounds. For example:

  • A study found that under anaerobic conditions, the compound was reductively dechlorinated to form 1,2-dichlorobenzene and other products at a half-life of approximately 1.8 days .

Cytotoxicity Studies

Cytotoxicity assays have indicated that halogenated compounds can induce apoptosis in various cell lines. The mechanism often involves oxidative stress and disruption of cellular membranes. Specific data on this compound's cytotoxic effects are still under investigation.

Summary of Research Findings

Study FocusFindings
Toxicity to Aquatic LifeHighly toxic; long-term adverse effects noted .
Biodegradation PotentialReduced chlorinated metabolites formed under anaerobic conditions .
Antimicrobial ActivityLimited data; similar compounds show decreased activity with more halogens .
CytotoxicityInduces apoptosis; specific pathways under investigation .

Q & A

Basic: What spectroscopic methods are recommended to confirm the molecular structure of 1-Bromo-2,3,4,5-tetrachlorobenzene?

Answer:
The compound’s structure can be validated using:

  • Infrared (IR) Spectroscopy : Compare experimental IR peaks (e.g., C-Cl and C-Br stretches) with reference data for halogenated benzenes. For example, 1,2,4,5-tetrachlorobenzene exhibits C-Cl stretches at 3800–400 cm⁻¹ in CCl₄ or CS₂ matrices . Adjustments for bromine’s mass effects on vibrational modes are necessary.
  • Mass Spectrometry (EI-MS) : Look for molecular ion clusters (e.g., isotopic patterns for Cl/Br) and fragmentation pathways. NIST databases provide baseline data for polychlorinated benzenes, which can be adapted for brominated analogs .
  • Electron Diffraction : For precise geometry, electron diffraction studies (e.g., planar D₂h symmetry in 1,2,4,5-tetrachlorobenzene) can infer bond angles and steric repulsion between halogens .

Basic: How can researchers synthesize this compound in the lab?

Answer:
While direct synthesis data is limited, analogous methods for halogenated benzenes include:

Stepwise Halogenation :

  • Begin with benzene or trichlorobenzene. Use FeCl₃ as a catalyst for chlorination to yield 1,2,3,5-tetrachlorobenzene .
  • Introduce bromine via electrophilic substitution (e.g., Br₂ with AlBr₃) at the remaining position.

Purification : Crystallize from hydrocarbon solvents (e.g., hexane) due to low water solubility .
Note : Monitor byproducts (e.g., di-brominated isomers) using GC-MS .

Advanced: Why does this compound resist transition metal-catalyzed C–H functionalization reactions observed in fluorinated analogs?

Answer:
In fluorinated arenes, fluorine’s electronegativity directs C–H activation. For bromo-tetrachlorobenzene:

  • Steric Hindrance : Adjacent Cl/Br substituents create steric bulk, limiting metal coordination .
  • Electronic Effects : Cl/Br withdraw electron density, deactivating the ring toward electrophilic pathways.
    Methodological Investigation :
  • Perform radical trapping experiments (e.g., TEMPO) to rule out radical pathways.
  • Conduct kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise mechanisms.
  • Use DFT calculations to model transition states and compare with fluorinated analogs .

Advanced: How can QSAR models predict the environmental behavior of this compound?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models utilize physicochemical parameters:

ParameterValue for 1,2,4,5-Tetrachlorobenzene Application to Bromo Analog
LogP (Octanol-Water) ~4.5–5.0Estimate bioaccumulation
Henry’s Law Constant 0.00152 kPa·m³/mol Predict atmospheric exchange
Methodology :
  • Input halogen-specific descriptors (e.g., molar volume, polarizability) into QSAR software.
  • Validate with experimental toxicity data (e.g., LC₅₀ in aquatic organisms) .

Basic: What analytical techniques are recommended for detecting this compound in environmental samples?

Answer:

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization. Monitor ions m/z 216 (M⁺ for tetrachlorobenzene) and adjust for bromine’s isotopic signature (e.g., m/z 294–298 for [M]⁺) .
  • HPLC-UV/Vis : Optimize using C18 columns and acetonitrile/water gradients. Compare retention times with chlorinated standards .
  • Solid-Phase Microextraction (SPME) : Pre-concentrate trace levels from water samples .

Advanced: How does molecular symmetry influence the reactivity of this compound?

Answer:
Electron diffraction studies of 1,2,4,5-tetrachlorobenzene reveal D₂h symmetry with:

  • Bond Angles : Ortho C-Cl bonds form 62.8° ± 0.4° due to steric repulsion .
  • Reactivity Implications :
    • Reduced nucleophilic substitution at para positions due to symmetry-induced electronic uniformity.
    • Enhanced stability in electrophilic reactions (e.g., nitration) at meta positions.
      Experimental Design :
  • Compare reaction rates with less symmetric isomers (e.g., 1,2,3,5-tetrachlorobenzene) under identical conditions.
  • Use X-ray crystallography to confirm regioselectivity .

Advanced: What computational methods can elucidate the thermodynamic properties of this compound?

Answer:

  • Thermochemical Data : Calculate standard enthalpy of formation (ΔHf°) via Gaussian or ORCA software. Reference experimental ΔHf° values for 1,2,4,5-tetrachlorobenzene (e.g., 34.5 kJ/mol) .
  • Solubility Prediction : Use COSMO-RS to model solubility in organic solvents, leveraging Henry’s Law constants from CRC handbooks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3,4,5-tetrachlorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,3,4,5-tetrachlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.